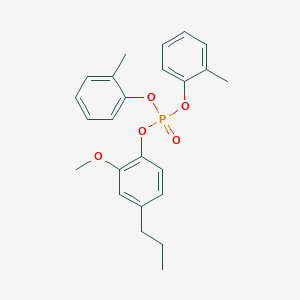
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by the presence of a phosphate group bonded to a 2-methoxy-4-propylphenyl group and two 2-methylphenyl groups. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate typically involves the reaction of 2-methoxy-4-propylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphorochloridate, which is then reacted with 2-methylphenol to yield the final product. The reaction conditions usually involve maintaining a temperature range of 0-5°C during the addition of phosphorus oxychloride and then allowing the reaction mixture to warm to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles such as amines or alcohols replace one of the phenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA) at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphates with different nucleophiles.
Scientific Research Applications
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic groups can interact with hydrophobic regions of proteins or cellular membranes, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylphenyl bis(2-methylphenyl) phosphate
- Bis(2-methylphenyl) hydrogen phosphate
- 2-Methoxy-4-propylphenyl phosphate
Uniqueness
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate is unique due to the presence of both methoxy and propyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different physical and chemical properties compared to similar compounds, making it suitable for specific applications in research and industry .
Properties
CAS No. |
91809-70-0 |
|---|---|
Molecular Formula |
C24H27O5P |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(2-methoxy-4-propylphenyl) bis(2-methylphenyl) phosphate |
InChI |
InChI=1S/C24H27O5P/c1-5-10-20-15-16-23(24(17-20)26-4)29-30(25,27-21-13-8-6-11-18(21)2)28-22-14-9-7-12-19(22)3/h6-9,11-17H,5,10H2,1-4H3 |
InChI Key |
FKKYLRBUFMRBBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
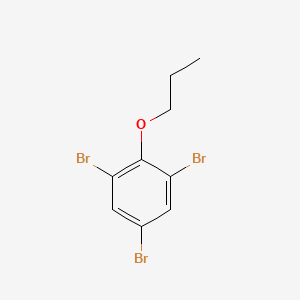
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
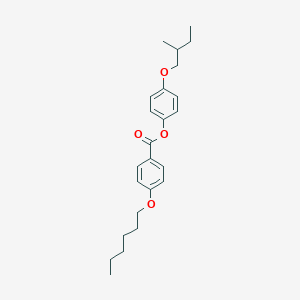
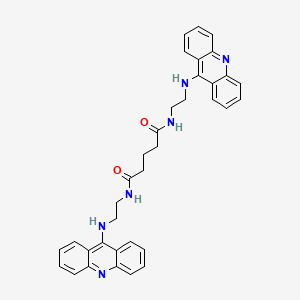
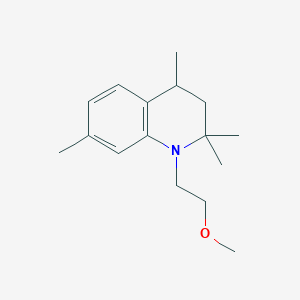
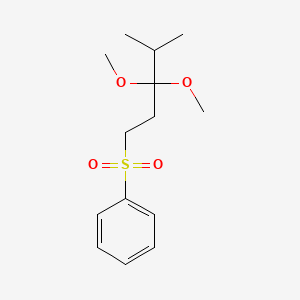
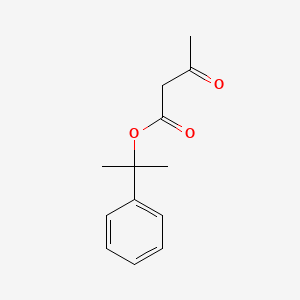
![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
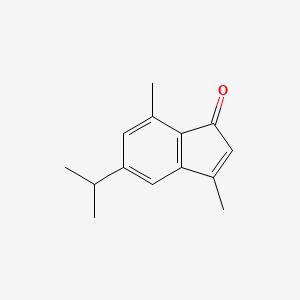
![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)

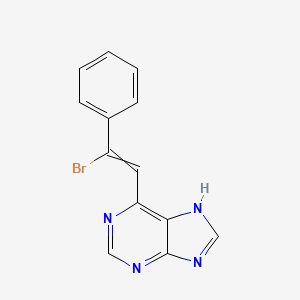
![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
